3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS No.: 62052-25-9
Cat. No.: VC17321086
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62052-25-9 |
|---|---|
| Molecular Formula | C13H12N4 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 3-(3,4-dimethylphenyl)triazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C13H12N4/c1-9-5-6-11(8-10(9)2)17-13-12(15-16-17)4-3-7-14-13/h3-8H,1-2H3 |
| Standard InChI Key | IRSDZMRWBLSCLH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)N=N2)C |
Introduction
3-(3,4-Dimethylphenyl)-3H- triazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its diverse biological activities. The molecular formula of this compound is C13H12N4, with a molecular weight of approximately 224.26 g/mol.
Synthesis and Chemical Behavior
The synthesis of 3-(3,4-Dimethylphenyl)-3H- triazolo[4,5-b]pyridine typically involves multi-step reactions that form the triazole and pyridine rings. The compound's chemical behavior can be characterized by various reactions, including those that exploit the reactivity of the triazole and pyridine rings.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(3,4-Dimethylphenyl)-3H- triazolo[4,5-b]pyridine. A comparison of these compounds highlights their unique features and biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume